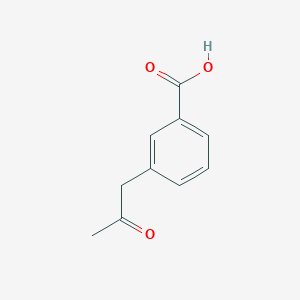

3-(2-Oxopropyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-oxopropyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7(11)5-8-3-2-4-9(6-8)10(12)13/h2-4,6H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKRMMAKVJOWIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482603 | |

| Record name | 3-(2-Oxopropyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205927-63-5 | |

| Record name | 3-(2-Oxopropyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthetic Routes to 3-(2-Oxopropyl)benzoic Acid

While a single-step synthesis for this compound is not prominently documented, its preparation can be logically devised through established multi-step chemical sequences. One plausible route involves the hydrolysis of a nitrile precursor. This method would begin with the synthesis of 3-(2-oxopropyl)benzonitrile, which is then converted to the final carboxylic acid. The hydrolysis of benzonitrile and its derivatives to the corresponding benzoic acids is a well-established transformation, achievable under acidic or basic conditions researchgate.netyoutube.comnih.govsemanticscholar.org. For instance, the hydrolysis of 3-acetylbenzonitrile to 3-acetylbenzoic acid is accomplished using sodium hydroxide in methanol, followed by acidification chemicalbook.com. A similar approach could be adapted for the 3-(2-oxopropyl)benzonitrile intermediate.

Another viable strategy is the oxidation of a suitable alcohol precursor, such as 3-(2-hydroxypropyl)benzoic acid. Advanced oxidation processes are effective for converting hydroxybenzoic acid derivatives, and this pathway offers a route to the desired ketone functionality researchgate.net. Furthermore, a synthesis could be designed starting from a toluene (B28343) derivative. For example, a Friedel-Crafts reaction on 3-bromotoluene could introduce the oxopropyl moiety, followed by oxidation of the methyl group to a carboxylic acid, a strategy analogous to the synthesis of 3-bromobenzoic acid from 3-bromotoluene chemicalbook.com.

Synthesis of Positional Isomers and Functionalized Analogs

The synthesis of isomers and analogs of this compound utilizes a broad spectrum of synthetic reactions, including alkylation, acylation, metal-catalyzed coupling, and multicomponent reactions.

Friedel-Crafts acylation is a fundamental method for introducing an acyl group onto an aromatic ring, serving as a key strategy for synthesizing aryl ketones nih.govdoubtnut.com. This electrophilic aromatic substitution reaction typically employs an acyl chloride or anhydride with a Lewis acid catalyst, like aluminum trichloride, to produce monoacylated compounds sigmaaldrich.comorganic-chemistry.orggoogle.com. The resulting ketone product is deactivated, which advantageously prevents further substitution reactions organic-chemistry.org. While amides are generally not used, certain destabilized amides have been shown to be effective substrates in Friedel-Crafts acylations nih.gov.

For the synthesis of functionalized analogs, regioselective alkylation of substituted benzoic acids is a valuable technique. A notable example is the cesium bicarbonate-mediated alkylation of 2,4-dihydroxybenzoic acid. This method allows for the selective alkylation at the 4-hydroxy position, providing 4-alkoxy-2-hydroxybenzaldehydes and acetophenones, which are important building blocks in medicinal chemistry, with high yields and broad substrate compatibility semanticscholar.orgresearchgate.net.

Table 1: Conditions for Regioselective Alkylation of 2,4-dihydroxy-substituted Benzaldehydes and Acetophenones

| Substrate | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 2,4-dihydroxybenzaldehyde | CsHCO₃ | Acetonitrile (B52724) | 80 °C | Up to 95% |

| 2,4-dihydroxyacetophenone | CsHCO₃ | Acetonitrile | 80 °C | Up to 95% |

Data sourced from multiple studies on regioselective alkylation. semanticscholar.orgresearchgate.net

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The copper-catalyzed arylation of β-dicarbonyl compounds, such as acetylacetone, with aryl halides is a direct method for creating the bond between an aromatic ring and a ketone moiety. This approach has been successfully used to synthesize 2-(1-Acetyl-2-Oxopropyl)benzoic acid, a positional isomer of the target compound nih.gov. Recent advancements have demonstrated that copper(II) oxide (CuO) nanoparticles serve as an excellent and reusable heterogeneous catalyst for the C-arylation of active methylene (B1212753) compounds with various aryl halides, achieving good to excellent yields under ligand-free conditions nih.govrasayanjournal.co.inechemi.com.

Table 2: CuO-Nanoparticle Catalyzed C-Arylation of Acetylacetone with Aryl Halides

| Aryl Halide | Catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Iodobenzene | CuO-np (10 mol%) | Cs₂CO₃ | DMSO | 80 °C | 80% |

| Bromobenzene | CuO-np (10 mol%) | Cs₂CO₃ | DMSO | 80 °C | 78% |

| 4-Iodotoluene | CuO-np (10 mol%) | Cs₂CO₃ | DMSO | 80 °C | 79% |

| 4-Chloroiodobenzene | CuO-np (10 mol%) | Cs₂CO₃ | DMSO | 80 °C | 83% |

Data represents typical yields under optimized conditions. echemi.com

The Heck reaction, another cornerstone of metal-catalyzed cross-coupling, facilitates the synthesis of unsaturated compounds through the palladium-catalyzed reaction of an aryl halide with an alkene nih.gov. This reaction is instrumental in creating analogs with varied carbon frameworks and has been applied to the synthesis of functionalized biologically active molecules nist.gov. While highly versatile, a limitation can be the need to recycle the palladium catalyst mdpi.com.

Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules in a single step from three or more starting materials, characterized by high atom economy and operational simplicity sigmaaldrich.com. Benzoic acid derivatives are frequently employed as substrates in MCRs to produce diverse heterocyclic structures researchgate.netorganic-chemistry.orgresearchgate.net. A notable application is the copper-catalyzed three-component cascade cyclization of 2-formylbenzonitriles, phenylacetylenes, and diaryliodonium salts. This reaction yields a range of 3-(2-oxopropyl)-2-arylisoindolinone derivatives, demonstrating the utility of MCRs in constructing complex analogs of the core this compound structure researchgate.net.

The carboxylic acid group of this compound and its analogs is readily converted into esters and amides. Esterification can be performed under standard conditions, such as reacting the carboxylic acid with an alcohol in the presence of a mineral acid catalyst chemicalbook.com. Complex ester derivatives, such as the methyl ester of 2-[3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoic acid, have been synthesized as intermediates for larger molecules nih.govyoutube.com.

Amide bond formation is a critical transformation in organic synthesis. Direct condensation of carboxylic acids and amines can be mediated by various reagents youtube.com. One-pot procedures involving coupling agents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are effective for creating amides from benzoic acid derivatives, even those containing sensitive functional groups like thiols google.com. Additionally, green chemistry approaches are being developed that avoid traditional coupling reagents altogether wordpress.com.

Enantioselective Synthesis and Stereochemical Control

Achieving stereochemical control is crucial in modern organic synthesis, as the spatial arrangement of atoms profoundly impacts a molecule's properties. For chiral ketones like this compound, enantioselective synthesis is essential for accessing specific stereoisomers.

Organocatalysis using BINAM-prolinamides has emerged as a powerful strategy for enantioselective reactions. These chiral catalysts are highly effective in direct aldol (B89426) reactions between ketones and α-keto esters, providing access to highly functionalized chiral γ-keto esters and α-hydroxy-γ-keto carboxylic acids with high levels of diastereo- and enantioselectivity (up to 97% ee) chemicalbook.com. These catalysts function by creating a chiral environment that directs the approach of the reacting molecules, leading to the preferential formation of one enantiomer over the other. This methodology represents a key approach for controlling the stereochemistry of the oxopropyl moiety during the synthesis of chiral analogs.

Novel Synthetic Approaches and Process Optimization

In the continuous effort to develop more efficient, sustainable, and cost-effective methods for the synthesis of this compound, researchers have explored several novel strategies and process optimizations. These approaches move beyond traditional multi-step syntheses, aiming to improve yield, reduce waste, and simplify reaction procedures. This section details some of these modern methodologies, including palladium-catalyzed cross-coupling reactions, C-H activation strategies, and the application of flow chemistry.

One established efficient synthesis route involves the hydrolysis of 3-acetylbenzonitrile. This method provides a high yield of this compound, also known as 3-acetylbenzoic acid. The process involves heating 3-acetylbenzonitrile with sodium hydroxide in methanol, followed by acidification to precipitate the final product. This reaction is straightforward and demonstrates high conversion rates.

| Starting Material | Reagents | Conditions | Yield |

| 3-Acetylbenzonitrile | 1. Sodium hydroxide, Methanol2. Hydrochloric acid | 1. 90°C, overnight2. Acidification to pH 3 | 92% |

While the hydrolysis of 3-acetylbenzonitrile is effective, recent research has focused on the development of more innovative synthetic routes. One such area is the use of palladium-catalyzed cross-coupling reactions. For instance, the Heck reaction has been successfully employed for the synthesis of the related ortho-isomer, o-acetylbenzoic acid, from o-bromobenzoic acid esters and n-butyl vinyl ether researchgate.net. This methodology presents a promising avenue for the synthesis of this compound from 3-bromobenzoic acid derivatives. The general approach involves the palladium-catalyzed coupling of an aryl halide with an alkene, followed by oxidation. Optimization of this process would involve screening various palladium catalysts, ligands, bases, and solvents to achieve high efficiency and selectivity for the meta-substituted product organic-chemistry.org.

Another cutting-edge area of research is the direct C-H activation of benzoic acids. This strategy avoids the need for pre-functionalized starting materials like aryl halides, thus offering a more atom-economical and environmentally friendly approach. Rhodium-catalyzed C-H activation has been studied for the annulation of substituted benzoic acids with alkynes, demonstrating the feasibility of regioselective functionalization of the benzene (B151609) ring mdpi.com. The application of this technology to introduce the 2-oxopropyl group at the meta-position of benzoic acid would represent a significant advancement in its synthesis. Although direct C-H activation for the synthesis of this compound has not been explicitly reported, the principles established in related systems provide a strong foundation for future research in this direction rsc.org.

Furthermore, process optimization through the adoption of continuous flow chemistry offers significant advantages over traditional batch processing. Flow chemistry systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, especially for highly exothermic reactions europa.eu. The synthesis of substituted benzoic acids via oxidation of the corresponding toluenes has been successfully demonstrated in a continuous flow reactor system, highlighting the potential for a non-hazardous and zero-effluent process google.com. Adapting such a system for the synthesis of this compound could involve the continuous oxidation of 3-ethyltoluene or a related precursor, followed by in-line purification, thereby streamlining the entire manufacturing process.

Chemical Reactivity and Mechanistic Investigations

Reactions of the Ketone Moiety

The ketone group in 3-(2-Oxopropyl)benzoic acid is a primary site for nucleophilic addition reactions. The carbonyl carbon is electrophilic and susceptible to attack by a variety of nucleophiles. Typical reactions include the formation of cyanohydrins, acetals, and imines.

Furthermore, the presence of α-hydrogens on the methyl group adjacent to the carbonyl makes them acidic and susceptible to deprotonation by a base to form an enolate. This enolate can then act as a nucleophile in subsequent reactions, such as alkylation or aldol (B89426) condensation. For instance, in the presence of a suitable base and an electrophile, the enolate of this compound can be alkylated at the C1 position of the oxopropyl side chain.

The ketone can also be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is another key reactive center in this compound. It can undergo a variety of classic carboxylic acid reactions.

Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding ester. This reaction is typically reversible and driven to completion by removing water.

Amide Formation: Reaction with amines, often in the presence of a coupling agent, leads to the formation of amides.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like LiAlH₄.

Conversion to Acyl Halide: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can convert the carboxylic acid to the more reactive acyl chloride, which is a versatile intermediate for the synthesis of esters, amides, and other acyl derivatives.

Tandem Reactions and Cascade Processes

The dual functionality of this compound makes it an ideal substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation.

A notable example is the synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives through a three-component reaction. This process involves the reaction of a diaryliodonium salt with a 2-formylbenzonitrile and a phenylacetylene, where a derivative of this compound is formed in situ and undergoes subsequent cyclization.

Another potential cascade process is an intramolecular cyclization. Depending on the reaction conditions, the carboxylic acid could potentially react with the ketone moiety. For example, reduction of the ketone to an alcohol could be followed by an acid-catalyzed intramolecular esterification (lactonization) to form an isochromanone derivative.

| Reaction Type | Reactants | Key Intermediate | Product |

|---|---|---|---|

| Three-Component Reaction | Diaryliodonium salt, 2-formylbenzonitrile, Phenylacetylene | In situ generated this compound derivative | 3-(2-oxopropyl)-2-arylisoindolinone |

| Intramolecular Cyclization (Lactonization) | This compound (after ketone reduction) | 3-(2-hydroxypropyl)benzoic acid | Isochromanone derivative |

Enzyme-Catalyzed Transformations

The reactivity of this compound can also be modulated by enzymatic catalysis, offering high selectivity and mild reaction conditions.

Cytochrome P450 Catalysis: Cytochrome P450 enzymes are known to catalyze the hydroxylation of C-H bonds. For alkyl-substituted benzoic acids, these enzymes can hydroxylate the alkyl side chain. It is plausible that a cytochrome P450 enzyme could hydroxylate the methyl group or the benzylic position of the oxopropyl side chain of this compound. This could lead to the formation of a primary alcohol or a tertiary alcohol, respectively. In some cases, C-C bond cleavage can occur following hydroxylation.

Carboxylic Acid Reductases (CARs): These enzymes are capable of reducing carboxylic acids to aldehydes. Carboxylic acid reductases have been shown to act on benzoic acid and its derivatives. Therefore, it is conceivable that a CAR could selectively reduce the carboxylic acid moiety of this compound to an aldehyde, leaving the ketone group intact.

| Enzyme Class | Potential Reaction | Potential Product |

|---|---|---|

| Cytochrome P450 | C-H hydroxylation of the oxopropyl side chain | Hydroxylated derivative |

| Cytochrome P450 | C-C bond cleavage (following hydroxylation) | Smaller fragments |

| Carboxylic Acid Reductase (CAR) | Reduction of the carboxylic acid | 3-(2-Oxopropyl)benzaldehyde |

Reaction Kinetics and Thermodynamic Analyses

A key feature of the "2-oxopropyl" substituent is that it creates a β-keto acid-like structure with respect to the benzylic carbon. β-Keto acids are known to be thermally unstable and readily undergo decarboxylation upon heating. This is because the reaction can proceed through a stable, six-membered cyclic transition state, leading to the formation of an enol and carbon dioxide. The enol then tautomerizes to the more stable ketone.

In the case of this compound, decarboxylation would involve the loss of the carboxylic acid group as CO₂ and the formation of 3-isopropenylacetophenone, which would then tautomerize to 3-propylacetophenone. The ease of this decarboxylation reaction is a significant thermodynamic feature of the molecule. The kinetics of this process would be dependent on temperature and the presence of catalysts. Studies on the decarboxylation of other β-keto acids have shown that the reaction can be accelerated by both acid and base catalysis.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 3-(2-Oxopropyl)benzoic acid, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques would be crucial for a complete structural assignment.

¹H NMR and ¹³C NMR Spectroscopic Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the 2-oxopropyl group. The aromatic region would likely display a complex multiplet pattern due to the meta-substitution. The protons on the benzene ring (H-2, H-4, H-5, and H-6) would have chemical shifts influenced by the electron-withdrawing carboxylic acid group and the weakly deactivating 2-oxopropyl group. The methylene (B1212753) protons (-CH₂-) of the oxopropyl group are expected to appear as a singlet, as would the methyl protons (-CH₃). The acidic proton of the carboxylic acid group would likely be observed as a broad singlet at a significantly downfield chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, revealing the chemical environment of each carbon atom. Key signals would include those for the carbonyl carbons of the carboxylic acid and the ketone, the aromatic carbons, and the aliphatic carbons of the 2-oxopropyl side chain. The chemical shifts of the aromatic carbons would be influenced by the substitution pattern, allowing for the confirmation of the meta-disubstituted benzene ring.

Predicted NMR Data for this compound:

Note: The following data are predicted and have not been experimentally verified. Actual chemical shifts may vary based on solvent and other experimental conditions.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | ~12.0 - 13.0 | br s |

| Aromatic (H-2) | ~8.0 | s |

| Aromatic (H-4) | ~7.8 | d |

| Aromatic (H-6) | ~7.5 | d |

| Aromatic (H-5) | ~7.4 | t |

| Methylene (-CH₂-) | ~3.8 | s |

| Methyl (-CH₃) | ~2.2 | s |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Ketone Carbonyl (C=O) | ~206 |

| Carboxylic Acid Carbonyl (C=O) | ~168 |

| Aromatic (C-3) | ~137 |

| Aromatic (C-1) | ~132 |

| Aromatic (C-4) | ~131 |

| Aromatic (C-6) | ~129 |

| Aromatic (C-5) | ~129 |

| Aromatic (C-2) | ~128 |

| Methylene (-CH₂) | ~50 |

| Methyl (-CH₃) | ~30 |

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

COSY: This experiment would reveal the coupling relationships between adjacent protons. For this compound, COSY would primarily show correlations among the aromatic protons, helping to delineate the spin system of the substituted benzene ring.

HSQC: This technique correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals for the methylene and methyl groups of the 2-oxopropyl side chain and the protonated carbons of the aromatic ring.

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC would be critical in establishing the connectivity between the 2-oxopropyl group and the benzene ring at the C-3 position, as well as confirming the position of the carboxylic acid group.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Fragmentation Pathway Analysis

Loss of the hydroxyl radical (•OH): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion.

Loss of the carboxyl group (•COOH): Another characteristic fragmentation of benzoic acids.

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the methylene group of the 2-oxopropyl side chain, resulting in the loss of a methyl radical (•CH₃) or an acetyl radical (•COCH₃).

McLafferty rearrangement: If sterically feasible, this rearrangement could occur involving the ketone carbonyl and a gamma-hydrogen, leading to the elimination of a neutral acetone (B3395972) molecule.

Proposed Key Fragments in the Mass Spectrum of this compound:

| m/z (proposed) | Proposed Fragment Structure |

| 178 | [C₁₀H₁₀O₃]⁺˙ (Molecular Ion) |

| 163 | [M - •CH₃]⁺ |

| 135 | [M - •COCH₃]⁺ |

| 133 | [M - •OH - CO]⁺ |

| 105 | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Quantitative Mass Spectrometry Applications

Quantitative analysis of this compound in various matrices could be achieved using techniques like liquid chromatography-mass spectrometry (LC-MS). By employing a stable isotope-labeled internal standard, highly sensitive and specific quantification can be performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes. These methods are crucial in pharmacokinetic studies, metabolic profiling, and environmental analysis.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a suitable method for the analysis and purification of this compound. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as formic acid or acetic acid in water) and an organic solvent (like acetonitrile (B52724) or methanol) would likely provide good separation. The retention time would be influenced by the polarity of the compound and the composition of the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the carboxylic acid group to a more volatile ester (e.g., a methyl or trimethylsilyl (B98337) ester) would likely be necessary to improve its chromatographic properties and prevent thermal decomposition. GC-MS would provide both separation and structural information, making it a valuable tool for identification and quantification.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions and for preliminary purity assessment. For this compound, a silica (B1680970) gel plate with a mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (such as ethyl acetate (B1210297) or methanol) would be appropriate.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of this compound. The development of a robust HPLC method is critical for ensuring product quality and purity in research and manufacturing. helixchrom.com A reverse-phase approach is typically employed, leveraging the compound's moderate polarity.

Method development involves the systematic optimization of several parameters to achieve adequate separation from starting materials, intermediates, and potential byproducts. A typical method would utilize a C18 stationary phase, which provides hydrophobic interactions suitable for retaining the analyte. helixchrom.com The mobile phase composition is a critical factor, generally consisting of a mixture of an aqueous buffer (like phosphate (B84403) or acetate buffer with an acidic pH to suppress the ionization of the carboxylic acid group) and an organic modifier such as acetonitrile or methanol. ekb.egusda.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often preferred to ensure the efficient elution of all components in a mixture with varying polarities. ekb.eg

Detection is commonly performed using a UV detector, as the aromatic ring in this compound provides strong chromophores. The detection wavelength is typically set around 220-254 nm to maximize sensitivity. researchgate.netupb.ro Validation of the developed method is performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the method is reliable for its intended purpose. ekb.egresearchgate.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% A to 30% A over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 230 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. Due to the low volatility and polar nature of the carboxylic acid group, this compound requires a derivatization step prior to GC analysis. nih.govnih.gov This process converts the non-volatile acid into a more volatile ester, typically a methyl or trimethylsilyl (TMS) ester, making it amenable to GC analysis. scholarsresearchlibrary.com

The derivatized sample is injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the capillary column. A non-polar or medium-polarity column (e.g., DB-5ms) is often used. The oven temperature is programmed to ramp up gradually, allowing for the separation of compounds with different volatilities. nih.gov The mass spectrometer detector provides both quantification and structural information, aiding in the unequivocal identification of the compound and any impurities. nih.govscholarsresearchlibrary.com

For highly complex samples where standard GC may not provide sufficient resolution, Comprehensive Two-Dimensional Gas Chromatography (GC×GC) offers significantly enhanced separation power. In GC×GC, effluent from a primary column is subjected to a second, orthogonal separation on a shorter column with a different stationary phase. This results in a two-dimensional chromatogram with greatly increased peak capacity, allowing for the separation of co-eluting compounds that would overlap in a one-dimensional GC analysis. While specific applications for this compound are not widely documented, GC×GC would be the method of choice for analyzing this compound within complex matrices like environmental or biological samples.

Table 2: Representative GC-MS Parameters for Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Scan Range | 40-450 m/z |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. merckmillipore.comlibretexts.org In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the desired product. merckmillipore.com

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate (e.g., silica gel on aluminum backing). merckmillipore.com Alongside the reaction mixture, spots of the pure starting material and a "co-spot" (containing both starting material and reaction mixture) are also applied. libretexts.org The plate is then placed in a developing chamber containing a suitable mobile phase, often a mixture of a non-polar solvent like hexane or toluene (B28343) and a more polar solvent like ethyl acetate or ethanol. merckmillipore.comresearchgate.net The mobile phase travels up the plate by capillary action, separating the components based on their polarity.

After development, the plate is visualized, typically under UV light at 254 nm, where the aromatic rings of the analyte and reactants will appear as dark spots. merckmillipore.com The progress of the reaction is determined by observing the disappearance of the starting material spot and the appearance of a new spot corresponding to the product in the reaction mixture lane. libretexts.org The relative retention factor (Rf) values help in identifying the different components.

Table 3: General Procedure for TLC Reaction Monitoring

| Step | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 TLC Plate |

| Mobile Phase | Toluene:Ethanol (9:1 v/v) |

| Application | Spot starting material, reaction mixture, and co-spot |

| Development | Allow solvent front to travel up ~80% of the plate |

| Visualization | UV lamp at 254 nm |

| Analysis | Compare Rf values of spots to assess reaction completion |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key structural features: a carboxylic acid, a ketone, and a substituted benzene ring. stmarys-ca.edu

The carboxylic acid group gives rise to two very distinct signals. A very broad absorption band is expected in the range of 3300-2500 cm⁻¹ due to the O-H stretching vibration, with the broadness resulting from hydrogen bonding. docbrown.info Additionally, a strong, sharp absorption peak for the carboxylic acid carbonyl (C=O) stretch will appear around 1700-1680 cm⁻¹. stmarys-ca.edudocbrown.info

The ketone functional group also contains a carbonyl group, which will produce another strong, sharp C=O stretching band, typically found around 1715 cm⁻¹. libretexts.org This may overlap with the carboxylic acid carbonyl peak, potentially causing a broadening of the band or the appearance of a shoulder. The aromatic ring will be identified by the presence of C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region. quora.com The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations (like C-O stretching and O-H bending) that are unique to the molecule as a whole. docbrown.info

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (Broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1680 (Strong) |

| Ketone | C=O Stretch | ~1715 (Strong) |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are powerful methods used to investigate the stereochemistry of chiral molecules. dtu.dk ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral compound, providing information about its absolute configuration (the actual 3D arrangement of atoms in space). nih.gov The determination of absolute configuration is a critical step in the characterization of chiral drugs and natural products. nih.govmdpi.com

However, this compound is an achiral molecule. It does not possess a stereocenter (a carbon atom attached to four different groups) and does not have any other elements of chirality. As a result, it cannot exist as a pair of non-superimposable mirror images (enantiomers). Because it is achiral, this compound will not rotate plane-polarized light and will not produce an ECD signal.

Therefore, chiroptical spectroscopy is not an applicable technique for determining the absolute configuration of this compound, as there is no absolute configuration to determine. This analytical method is exclusively reserved for chiral compounds where distinguishing between enantiomers is necessary. nih.govmdpi.com

Computational Chemistry and Theoretical Studies

Molecular Dynamics (MD) Simulations in Reaction Mechanism Elucidation

Molecular dynamics (MD) simulations offer a method to study the behavior of 3-(2-Oxopropyl)benzoic acid in solution, providing insights into its interactions with solvent molecules and its aggregation behavior. ucl.ac.ukrsc.org While specific MD studies on the reaction mechanisms of this compound are not prevalent in the literature, the methodology is well-established for similar molecules. Such simulations would model the compound and its reactants within a solvent box, tracking their movements and interactions over time to elucidate reaction pathways.

For instance, MD simulations could be employed to investigate the self-association of this compound in various solvents. acs.org By analyzing the trajectories, one could identify the formation of hydrogen-bonded dimers via the carboxylic acid groups, a common feature for benzoic acid derivatives. ucl.ac.uk The simulations would also reveal the influence of the solvent on these interactions, showing how polar or non-polar solvents mediate the association of the molecules. ucl.ac.ukacs.org The General Amber Force Field (GAFF) is a suitable force field for modeling benzoic acid derivatives in such simulations. ucl.ac.uk

A typical MD simulation protocol would involve:

System Setup: Placing a number of this compound molecules in a simulation box filled with an explicit solvent, such as water, methanol, or a non-polar solvent. scientific.net

Equilibration: Running the simulation for a period to allow the system to reach thermal equilibrium at a specified temperature and pressure (e.g., 298 K and 1 bar). scientific.net

Production Run: Continuing the simulation for an extended period (nanoseconds) to collect data on the molecular trajectories. scientific.net

Analysis: Analyzing the trajectories to determine properties such as radial distribution functions, hydrogen bond lifetimes, and the formation of molecular clusters. ucl.ac.uk

These simulations can provide a foundational understanding of the intermolecular forces at play, which are crucial for interpreting reaction kinetics and crystallization behavior. ucl.ac.uk

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and reactivity of this compound. nih.gov The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a common and reliable method for such investigations on benzoic acid and its derivatives. nih.govresearchgate.netvjst.vn

These calculations can provide a wealth of information about the molecule's properties. Key parameters that would be calculated for this compound include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms. vjst.vn

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability. vjst.vn A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface. The MEP reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are indicative of sites for chemical reactions. researchgate.netvjst.vn For this compound, the oxygen atoms of the carboxyl and keto groups would be expected to be regions of negative potential, while the acidic proton would be a region of positive potential.

Natural Bond Orbital (NBO) Analysis: Investigating intramolecular interactions, such as charge transfer and hyperconjugation, which contribute to the molecule's stability. vjst.vn

Reactivity Descriptors: Using DFT to calculate descriptors like chemical potential, softness, and Fukui functions to quantify the molecule's reactivity and predict the effect of the 2-oxopropyl substituent on the acidity of the carboxylic acid group. nih.gov The 2-oxopropyl group is expected to be an electron-withdrawing group, which would increase the acidity of the benzoic acid. nih.gov

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

Prediction of Spectroscopic Properties

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra.

NMR Spectroscopy: DFT calculations can be used to predict the 1H and 13C NMR chemical shifts of this compound. nih.gov The process typically involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the chemical shifts. acs.org This approach can help in the assignment of complex spectra and in confirming the molecular structure. escholarship.org

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of this compound can be calculated using DFT. researchgate.net These calculations provide a theoretical infrared (IR) and Raman spectrum, which can be compared with experimental data. The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors in the computational method. researchgate.net This analysis allows for the assignment of specific vibrational modes to the observed spectral bands.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of organic molecules. vjst.vnvjst.vn By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths, which correspond to the positions and intensities of the peaks in the UV-Vis spectrum. vjst.vn

| Spectroscopic Technique | Predicted Feature | Predicted Value |

|---|---|---|

| 1H NMR | Chemical Shift (COOH) | ~12-13 ppm |

| 13C NMR | Chemical Shift (C=O, acid) | ~170 ppm |

| IR | Stretching Frequency (C=O, acid) | ~1700 cm-1 |

| UV-Vis | λmax | ~230 nm, ~275 nm |

Conformational Analysis and Molecular Modeling

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis of this compound involves identifying the stable conformers and the energy barriers for rotation around its single bonds.

The key flexible bonds in this compound are the C-C bond connecting the benzene (B151609) ring to the propyl side chain, the C-C bond within the propyl chain, and the C-O bond of the carboxylic acid group. A potential energy surface scan can be performed by systematically rotating these bonds and calculating the energy at each step using quantum chemical methods. uky.edu This analysis reveals the low-energy conformations of the molecule.

For benzoic acid derivatives, a significant conformational feature is the orientation of the carboxylic acid group relative to the benzene ring. researchgate.net The planarity or non-planarity of this group can be influenced by steric and electronic interactions with the substituent. In the case of this compound, the side chain is not expected to cause significant steric hindrance that would force the carboxyl group out of the plane of the benzene ring. Computational studies on similar molecules, such as 3-(azidomethyl)benzoic acid, have shown that different conformers can lead to polymorphism in the solid state. nih.gov Molecular modeling can therefore provide insights into the potential for different crystalline forms of this compound.

Research Applications in Organic Synthesis and Beyond

Utility as Synthetic Intermediates in Complex Molecule Synthesis

The structural framework of 3-(2-Oxopropyl)benzoic acid and its derivatives is particularly valuable for constructing elaborate molecular architectures. The presence of multiple reactive sites—the aromatic ring, the carboxylic acid, and the ketone—provides chemists with several handles for modification and elaboration, establishing it as a key intermediate in multi-step synthetic pathways.

One of the most significant applications of a derivative of this compound is in the pharmaceutical industry, specifically in the synthesis of Montelukast. scbt.com Montelukast is a leukotriene receptor antagonist used for the maintenance treatment of asthma and to relieve symptoms of seasonal allergies. A key intermediate in many patented synthetic routes to Montelukast is Methyl 2-(3-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-oxopropyl)benzoate. scbt.comchemicalbook.com This complex molecule contains the core 3-oxopropyl and benzoic acid (as a methyl ester) structure.

This key keto-ester intermediate is prepared through various methods and subsequently undergoes stereoselective reduction of the ketone and other transformations to yield the final active pharmaceutical ingredient. nih.gov The synthesis highlights the importance of the oxo-propyl-benzoate moiety as a foundational element for building the final, biologically active compound.

Below is a table of key compounds and intermediates involved in the synthesis of Montelukast, including the crucial precursor derived from the this compound framework.

| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |

| Methyl 2-(3-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-oxopropyl)benzoate | 149968-11-6 | C₂₈H₂₂ClNO₃ | Key keto-ester intermediate for Montelukast |

| Methyl [E]-2-[3-(S)-[3-[2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-hydroxypropyl]benzoate | 150026-72-5 | C₂₈H₂₄ClNO₃ | Product of stereoselective ketone reduction |

| Montelukast | 158966-92-8 | C₃₅H₃₆ClNO₃S | Final Active Pharmaceutical Ingredient (API) |

This interactive table provides a summary of key compounds in the synthesis of Montelukast.

The reactivity of the 3-(2-oxopropyl) group makes this class of compounds a useful starting material for the synthesis of heterocyclic systems. Heterocycles are core structures in many pharmaceuticals and biologically active molecules. For instance, research has shown that the 3-(2-oxopropyl) moiety can be utilized in multicomponent reactions to form complex heterocyclic structures like 3-(2-oxopropyl)-2-arylisoindolinones. These reactions, often catalyzed by metals such as copper, involve a cascade cyclization process that efficiently constructs the isoindolinone ring system from readily available starting materials. This demonstrates the utility of the compound's core structure in generating molecular diversity for drug discovery and other applications.

Catalytic Applications in Chemical Transformations

While this compound itself is not typically used as a catalyst, its chemical class, β-keto acids, plays a significant role in modern organic synthesis, particularly in catalytic reactions. rsc.orgresearchgate.net β-Keto acids are recognized as ideal surrogates for ketones and can undergo asymmetric decarboxylative reactions in the presence of metal or organocatalysts. rsc.org

This reactivity allows them to act as versatile building blocks. acs.org For example, under catalytic conditions, β-keto acids can generate enolates via decarboxylation, which can then participate in various bond-forming reactions. researchgate.net This potential for generating reactive intermediates makes the this compound framework a subject of interest for developing new catalytic transformations, even though specific applications for this particular molecule are not yet widely documented.

Exploration in Materials Science Research

Derivatives of this compound are being explored for their potential in materials science, particularly due to their optical properties. atomfair.com The presence of a conjugated system, which can be extended through chemical modification, makes these molecules candidates for fluorescent materials. atomfair.comumich.edu

For example, the complex Montelukast intermediate Methyl 2-(3-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-oxopropyl)benzoate possesses conjugated ethenyl and carbonyl groups, which are structural features that often give rise to fluorescence. atomfair.com Research into benzoic acid derivatives has shown that they can serve as luminescent dyes. umich.edu The ability to absorb and emit light makes such compounds potentially useful in applications like sensors, probes, and organic light-emitting diodes (OLEDs). researchgate.net Further investigation into the photophysical properties of this compound and its derivatives could lead to the development of new functional materials. researchgate.net

Agricultural Chemistry Applications

In the field of agricultural chemistry, benzoic acid and its derivatives are a well-established class of compounds with various applications.

One of the most notable uses is as herbicides. wssa.net Benzoic acid herbicides typically function as synthetic auxins or plant growth regulators. bayer.ca They mimic natural plant hormones, leading to abnormal and uncontrolled growth in susceptible broadleaf weeds, which ultimately results in their death. bayer.ca Dicamba is a widely used example of a benzoic acid herbicide. bayer.ca While specific commercial herbicides based on the this compound structure are not documented, its core chemical class is proven to be effective for weed control.

Furthermore, benzoic acid derivatives are investigated for their role in plant health. They can act as biostimulants and may induce defense mechanisms in plants against pathogens. agtonik.commdpi.com Studies have shown that benzoic acid can enhance associative nitrogen fixation in certain crops and possesses antifungal and antibacterial properties that can help protect crops from pests and diseases. agtonik.comnih.gov This suggests that derivatives of this compound could be developed into novel agents for crop protection or growth regulation.

Patent Landscape and Academic Innovations

Analysis of Synthetic Routes in Patent Literature

While specific patents detailing the synthesis of 3-(2-Oxopropyl)benzoic acid are not abundantly available in the public domain, an examination of patents for related benzoic acid derivatives provides insight into the probable synthetic strategies. The synthesis of functionalized benzoic acids is a well-established area of organic chemistry, and several methodologies can be adapted for the preparation of this compound.

Patented methods for analogous compounds often involve multi-step sequences starting from commercially available precursors. A common approach involves the functionalization of a benzoic acid or ester backbone. For instance, a key step could be the introduction of the 2-oxopropyl side chain onto a suitably protected benzoic acid derivative. This might be achieved through various carbon-carbon bond-forming reactions, such as Friedel-Crafts acylation or related methodologies.

Another plausible route, inferred from the broader patent literature on ketone-containing aromatic acids, could involve the oxidation of a corresponding secondary alcohol precursor. The starting materials for such syntheses are often derivatives of toluene (B28343) or other substituted benzene (B151609) compounds, which are then subjected to a series of transformations to introduce the carboxylic acid and the ketone functionalities. The choice of reagents and reaction conditions is critical to ensure high yields and purity, a key consideration for commercial viability as highlighted in many chemical process patents.

Interactive Table: Potential Synthetic Strategies for this compound Inferred from Patent Literature

| Synthetic Strategy | Key Reaction Type | Potential Starting Materials | Key Reagents/Conditions | Reference Patent Focus |

| Friedel-Crafts Acylation | Electrophilic Aromatic Substitution | 3-Bromobenzoic acid derivatives, Acetone (B3395972) derivatives | Lewis Acid (e.g., AlCl₃), Acylating agent | Synthesis of aromatic ketones |

| Oxidation of Secondary Alcohol | Oxidation | 3-(2-Hydroxypropyl)benzoic acid | Oxidizing agents (e.g., PCC, DMP) | Preparation of keto-acids |

| Grignard Reaction followed by Oxidation | Nucleophilic Addition & Oxidation | 3-Bromobenzonitrile, Acetone | Magnesium, CO₂, Oxidizing agent | Synthesis of functionalized carboxylic acids |

| Palladium-Catalyzed Cross-Coupling | Cross-Coupling Reaction | 3-Halobenzoic acid ester, Acetone enolate equivalent | Palladium catalyst, Ligand, Base | C-C bond formation on aromatic rings |

This table is illustrative and based on general principles of organic synthesis found in the patent literature for related compounds.

Emerging Applications and Patented Technologies

The patent literature points towards the significant potential of benzoic acid derivatives, including those with structures analogous to this compound, in the pharmaceutical sector. A notable area of application is in the development of novel therapeutics. For instance, a US patent (US9073881B2) discloses a series of benzoic acid derivatives as inhibitors of the eukaryotic initiation factor 4E (eIF4E). scielo.br This protein is implicated in the initiation of mRNA translation and is a target in oncology. The core benzoic acid scaffold is crucial for the activity of these inhibitors, suggesting that this compound could serve as a valuable intermediate or building block for the synthesis of new anti-cancer agents.

Furthermore, the presence of both a carboxylic acid and a ketone functional group in this compound makes it a versatile intermediate for the synthesis of more complex molecules. In medicinal chemistry, these functional groups can be readily modified to generate a library of derivatives for structure-activity relationship (SAR) studies. This is a critical step in the drug discovery process.

Beyond oncology, benzoic acid derivatives have been explored for a wide range of therapeutic applications, including as antimicrobial and anti-inflammatory agents. The unique substitution pattern of this compound may confer novel biological activities or improved pharmacokinetic properties, making it an attractive candidate for further investigation and patenting in these and other therapeutic areas.

Interactive Table: Potential and Patented Applications of Benzoic Acid Derivatives

| Application Area | Therapeutic Target/Mechanism | Relevance of this compound | Representative Patent Information |

| Oncology | eIF4E Inhibition | Potential intermediate for synthesizing active compounds. | US9073881B2 describes benzoic acid derivatives as eIF4E inhibitors for cancer treatment. scielo.br |

| Infectious Diseases | Various (e.g., enzyme inhibition) | Scaffold for developing new antimicrobial agents. | Benzoic acid derivatives are known to have antimicrobial properties. |

| Inflammatory Diseases | Various (e.g., enzyme inhibition) | Potential for developing novel anti-inflammatory drugs. | The benzoic acid moiety is present in some anti-inflammatory drugs. |

| Materials Science | Polymer and specialty chemical synthesis | Monomer or additive for modifying polymer properties. | Carboxylic acids and ketones are reactive functional groups for polymerization. |

Academic-Industrial Collaborations and Technology Transfer

The development of novel chemical entities like this compound and their translation into commercially viable products often necessitates a synergistic relationship between academic research institutions and industrial partners. While specific collaborations focused solely on this compound are not prominently documented, the broader landscape of benzoic acid derivative research offers a model for such partnerships.

Academic laboratories are typically at the forefront of discovering novel synthetic methodologies and elucidating the mechanisms of action of new compounds. Their findings, published in peer-reviewed journals, often lay the groundwork for industrial research and development. Pharmaceutical and chemical companies, in turn, possess the resources and expertise for process optimization, large-scale production, and navigating the complex regulatory pathways to bring a product to market.

Technology transfer, the process by which academic discoveries are licensed to industry for commercialization, is a critical component of this ecosystem. A university may patent a novel synthetic route to a compound like this compound or discover a new therapeutic application for it. An industrial partner can then license this intellectual property to develop and sell a product based on the research. These agreements often involve upfront payments, milestone payments, and royalties on sales, providing a return on investment for the university and a pipeline of innovation for the company.

The successful trajectory of many benzoic acid-based drugs and materials is a testament to the power of these collaborations. As the potential of this compound becomes more widely recognized, it is anticipated that similar academic-industrial partnerships will form to fully explore and exploit its synthetic and therapeutic possibilities.

Q & A

Q. What are the key synthetic methodologies for 3-(2-Oxopropyl)benzoic acid?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of homophthalic acid with an acyl chloride derivative under reflux (e.g., ethanol/KOH, 6 hours) to form intermediates like 2-(3-aryl-2-oxopropyl)benzoic acid .

- Step 2 : Reduction of the ketone group using NaBH₄ in basic conditions (1% NaOH), followed by acidification (HCl) to yield the hydroxy-acid intermediate .

- Step 3 : Purification via silica gel column chromatography (petroleum ether/ethyl acetate) and recrystallization (ethanol) to achieve >80% purity . Key Data :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | Ethanol/KOH, reflux | 65% | 90% |

| 2 | NaBH₄, NaOH, RT | 81% | 95% |

Q. How is column chromatography optimized for purifying this compound?

- Stationary Phase : Silica gel (60–120 mesh) with polarity-adjusted mobile phases (e.g., petroleum ether:ethyl acetate, 4:1).

- Elution Monitoring : TLC (Rf = 0.3–0.4 under UV 254 nm) .

- Critical Factors : Gradient elution to separate structurally similar byproducts (e.g., ester derivatives or unreacted starting materials) .

Q. What analytical techniques are essential for characterizing this compound?

- Mass Spectrometry (EI-MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 193.1) and fragmentation patterns .

- NMR : ¹H NMR (δ 7.8–8.2 ppm for aromatic protons, δ 2.9–3.1 ppm for oxopropyl protons) and ¹³C NMR (δ 170–175 ppm for carboxylic acid) .

- HPLC : Purity assessment using C18 columns (acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How can pH-sensitive drug delivery systems be designed using this compound derivatives?

- Strategy : Conjugate the compound to therapeutics (e.g., dexamethasone) via ester linkages. Release kinetics are pH-dependent due to hydrolysis in acidic environments (e.g., inflamed tissues at pH 5.0–6.3) .

- Experimental Design :

-

In vitro release : Monitor cumulative drug release (%) at pH 5.0, 6.3, and 7.4 using UV-Vis spectroscopy .

-

Kinetic Modeling : Fit data to Higuchi or Korsmeyer-Peppas models to determine release mechanisms.

Example Data :pH Release at 24 h (%) Release Mechanism 5.0 85% Diffusion-controlled 7.4 15% Erosion-controlled

Q. How to resolve contradictions in spectroscopic data for structural isomers (e.g., 2- vs. This compound)?

- Approach : Combine multiple techniques:

- IR Spectroscopy : Differentiate isomers via carbonyl stretching frequencies (e.g., 1680 cm⁻¹ for 2-substituted vs. 1705 cm⁻¹ for 3-substituted) .

- X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., bond angles and torsional strain in the oxopropyl group) .

Q. What strategies improve synthesis yield and scalability?

- Variables :

- Reaction Time : Prolonged reflux (>8 hours) reduces yield due to side reactions (e.g., esterification).

- Catalyst Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance NaBH₄ efficiency in reduction steps .

Q. How to evaluate the compound’s role in enzyme inhibition studies?

- Assay Design :

- Target Enzymes : Test against cyclooxygenase (COX) or lipoxygenase (LOX) using fluorometric or colorimetric substrates.

- IC₅₀ Determination : Dose-response curves (0.1–100 µM) with positive controls (e.g., indomethacin for COX) .

- Mechanistic Insights : Molecular docking (AutoDock Vina) to predict binding interactions with catalytic sites .

Methodological Notes

- Contradiction Analysis : Discrepancies in melting points (e.g., reported 374–375°C vs. observed 370°C) may arise from polymorphism. Use differential scanning calorimetry (DSC) to identify crystalline forms .

- Biological Activity Validation : Cross-validate in vitro findings with in vivo models (e.g., murine inflammation assays) to confirm therapeutic relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.